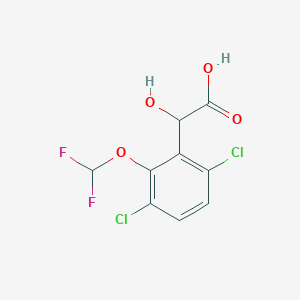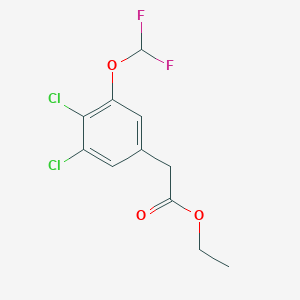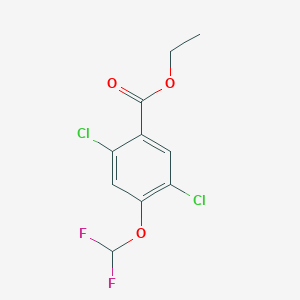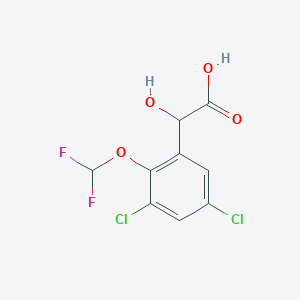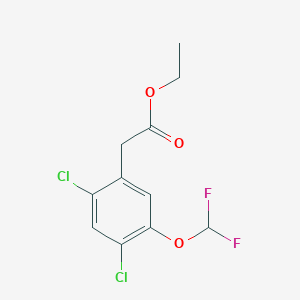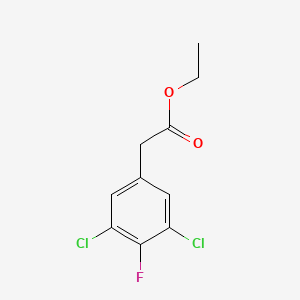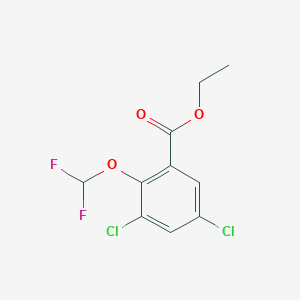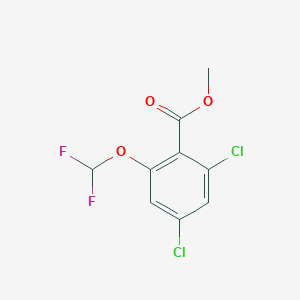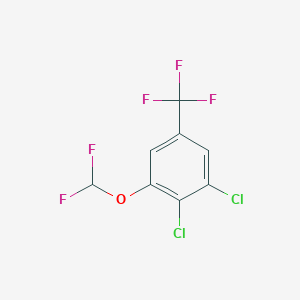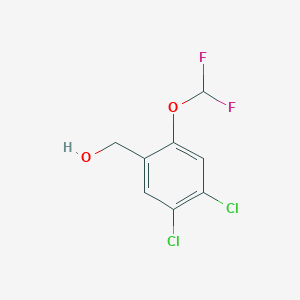
1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene
Overview
Description
1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene, also known as 1,2-DFFT, is a halogenated aromatic compound that has recently gained attention due to its various applications in scientific research. It is a versatile compound that can be used in a wide range of experiments, such as synthesis, biochemical and physiological studies, and drug development.
Scientific Research Applications
1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research, including drug development, biochemical and physiological studies, and synthesis. It is used in drug development studies as a model compound for the development of new drugs. It has also been used in biochemical and physiological studies to investigate the mechanism of action of various compounds. Additionally, this compound can be used in the synthesis of a variety of compounds, such as dyes, pharmaceuticals, and other organic compounds.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene is not fully understood. However, it is believed to interact with proteins and enzymes in the body, resulting in various biochemical and physiological effects. Specifically, this compound is believed to interact with cytochrome P450 enzymes, which are responsible for metabolizing drugs and other compounds in the body. Additionally, this compound is believed to interact with the nuclear receptor PPARα, which is involved in the regulation of metabolism, inflammation, and other physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the levels of drugs and other compounds in the body. Additionally, this compound has been shown to interact with the nuclear receptor PPARα, resulting in a variety of physiological effects, such as the regulation of metabolism, inflammation, and other physiological processes.
Advantages and Limitations for Lab Experiments
1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available in the laboratory. Additionally, it is a relatively stable compound and is not easily degraded. However, this compound can be toxic at high concentrations and can be hazardous if not handled properly. Additionally, it is important to note that this compound is a halogenated compound, which means that it can be difficult to dispose of properly.
Future Directions
1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene has a wide range of potential applications in scientific research, and there are many potential future directions for its use. For example, it could be used to develop new drugs or to investigate the mechanisms of action of existing drugs. Additionally, it could be used in the synthesis of new compounds, such as dyes, pharmaceuticals, and other organic compounds. Additionally, this compound could be used to investigate the biochemical and physiological effects of various compounds. Finally, this compound could be used to investigate the toxicity of various compounds, as well as the environmental impact of halogenated compounds.
properties
IUPAC Name |
1,2-dichloro-4-fluoro-5-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4S/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTJMOCXDYFWAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)SC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



